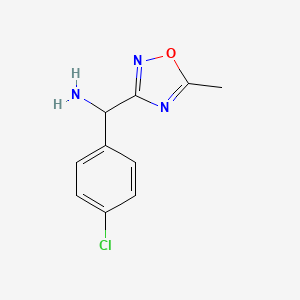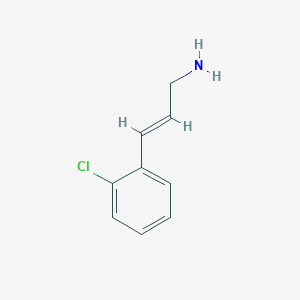![molecular formula C22H30O6 B12108925 [3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3’-(hydroxyméthyl)-4’,4’-diméthyl-10-méthylidène-2,11-dioxospiro[3-oxatricyclo[72101,6]dodécane-5,2’-cyclohexane]-1’-yl] acétate est un composé organique complexe avec une structure spiro unique. Ce composé se caractérise par son architecture moléculaire complexe, qui comprend de multiples cycles et groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [3’-(hydroxyméthyl)-4’,4’-diméthyl-10-méthylidène-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodécane-5,2’-cyclohexane]-1’-yl] acétate implique généralement plusieurs étapes, en partant de molécules organiques plus simples. Les étapes clés comprennent souvent :
Formation de la structure spiro : Ceci est réalisé par une série de réactions de cyclisation, où les conditions appropriées telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées.
Modifications du groupe fonctionnel : Introduction de groupes hydroxyméthyle, diméthyle et méthylidène par des réactifs spécifiques et des conditions de réaction.
Acétylation : La dernière étape implique l’acétylation du groupe hydroxyle pour former l’ester acétate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyméthyle, conduisant à la formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du groupe acétate, où les nucléophiles peuvent remplacer le groupe acétyle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄).
Nucléophiles : Ions hydroxyde (OH⁻), amines (RNH₂).
Principaux produits
Oxydation : Formation d’acides carboxyliques ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre les composés spiro et leur comportement dans diverses réactions chimiques.
Biologie
En recherche biologique, les interactions potentielles du composé avec les molécules biologiques sont intéressantes. Il peut être utilisé dans des études relatives à l’inhibition enzymatique ou comme sonde pour comprendre les voies biochimiques.
Médecine
Les caractéristiques structurales du composé en font un candidat pour le développement de médicaments. Sa capacité à subir diverses modifications chimiques permet de concevoir des dérivés avec des propriétés thérapeutiques potentielles.
Industrie
Dans le secteur industriel, ce composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité et ses groupes fonctionnels en font un élément de construction polyvalent pour diverses applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition or as a probe for understanding biochemical pathways.
Medicine
The compound’s structural features make it a candidate for drug development. Its ability to undergo various chemical modifications allows for the design of derivatives with potential therapeutic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various applications.
Mécanisme D'action
Le mécanisme par lequel [3’-(hydroxyméthyl)-4’,4’-diméthyl-10-méthylidène-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodécane-5,2’-cyclohexane]-1’-yl] acétate exerce ses effets dépend du contexte spécifique de son utilisation. Dans les applications biochimiques, il peut interagir avec les enzymes ou les récepteurs, modifiant leur activité. Les cibles moléculaires et les voies impliquées varient en fonction du dérivé spécifique et de son application prévue.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1′S,3S,3aR,4R,6′S,7′R,7aR,9′S)-7′-Hydroxy-3-méthoxy-7a-méthyl-10′-méthylidènehexahydro-1H,11′H-spiro[2-benzofurane-4,5′- 3oxatricyclo[7.2.1.0~1,6~]dodécane]-2′,11′-dione .
- (4’-Formyl-3’,3’-diméthyl-10-méthylidène-2,6’-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodécane-5,5’-cyclohexène]-11-yl) acétate .
Unicité
L’unicité de [3’-(hydroxyméthyl)-4’,4’-diméthyl-10-méthylidène-2,11-dioxospiro[3-oxatricyclo[72101,6]dodécane-5,2’-cyclohexane]-1’-yl] acétate réside dans sa combinaison spécifique de groupes fonctionnels et de structure spiro.
Propriétés
IUPAC Name |
[3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWOPLHURKGKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)



![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

